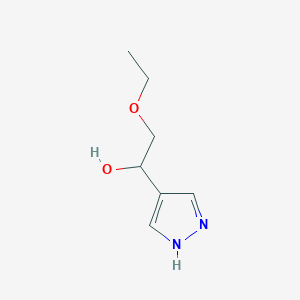

2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol

Description

Contextualization within the Chemistry of Pyrazole (B372694) Derivatives

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. alfa-chemistry.comnih.govmdpi.com The pyrazole ring system is a versatile scaffold, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The chemical reactivity and stability of pyrazole derivatives can be finely tuned by the nature and position of substituents on the ring. mdpi.com The substitution at the 4-position of the pyrazole ring is a common strategy in the design of bioactive molecules. nih.gov Therefore, 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol, as a 4-substituted pyrazole, fits into a well-established class of compounds with significant academic and practical interest.

Significance of Hydroxy- and Ether-Functionalized Heterocycles in Organic Synthesis

The presence of both a hydroxyl (-OH) group and an ether (R-O-R') linkage in a molecule significantly influences its chemical and physical properties. hyphadiscovery.combritannica.com In the context of drug discovery and organic synthesis, these functional groups are of paramount importance.

The hydroxyl group is a key player in molecular recognition, capable of acting as both a hydrogen bond donor and acceptor. This property is crucial for the interaction of molecules with biological targets such as enzymes and receptors. hyphadiscovery.com The introduction of a hydroxyl group can also impact a molecule's solubility and metabolic profile.

The ether linkage is generally more stable and less reactive than a hydroxyl group. britannica.com In drug design, the incorporation of an ether moiety can enhance a compound's metabolic stability and lipophilicity, which in turn affects its ability to cross biological membranes. numberanalytics.com Ethers are also valuable as solvents and intermediates in a variety of organic reactions due to their relative inertness. alfa-chemistry.com

The combination of these two functional groups on a heterocyclic scaffold, as seen in this compound, presents a molecule with a rich potential for diverse chemical interactions and synthetic modifications.

Rationale for Investigating this compound

While specific research on this compound is not prominent in the available literature, a clear rationale for its investigation can be constructed based on the known properties of its constituent parts. The pyrazole core is a proven pharmacophore, and the presence of the hydroxy and ethoxy groups on the side chain offers several points for potential investigation:

Biological Activity Screening: Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound would be a logical candidate for screening in various assays, particularly for antimicrobial, anti-inflammatory, or anticancer properties.

Synthetic Utility: The secondary alcohol functionality could be a handle for further synthetic transformations, such as oxidation to a ketone or esterification to produce a range of derivatives.

Structure-Activity Relationship (SAR) Studies: As part of a library of related pyrazole-containing molecules, this compound could provide valuable data points for understanding how the size and nature of the side chain at the 4-position influence biological activity.

Scope of Academic Research on the Compound

Currently, the academic research specifically focused on this compound appears to be limited. A comprehensive search of scientific databases does not reveal dedicated studies on its synthesis, characterization, or application. However, the general field of pyrazole chemistry is an active area of research. mdpi.commdpi.com It is plausible that this compound may have been synthesized as an intermediate in a larger synthetic scheme or as part of a compound library for high-throughput screening, without being the primary focus of a publication.

Future academic research on this compound could logically proceed in the following directions:

Development of a reliable synthetic route: A detailed procedure for the efficient synthesis of this compound would be the first step. A potential approach could involve the reaction of a Grignard reagent, such as ethoxymethylmagnesium chloride, with pyrazole-4-carbaldehyde. organic-chemistry.orgmasterorganicchemistry.com

Thorough characterization: Complete spectroscopic characterization using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry would be essential to confirm its structure.

Exploration of its chemical reactivity: A systematic study of its reactions, such as the oxidation of the secondary alcohol or derivatization of the pyrazole ring, would provide a deeper understanding of its chemical properties.

Biological evaluation: A comprehensive screening of its biological activity against a panel of relevant targets would be a crucial step in determining its potential for further development.

Interactive Data Table: General Properties of Related Pyrazole Derivatives

| Property | General Observation for Substituted Pyrazoles |

| Physical State | Often crystalline solids at room temperature |

| Solubility | Varies depending on the nature of substituents; often soluble in organic solvents |

| Melting Point | Generally influenced by molecular weight and intermolecular forces |

| Biological Activity | Wide range of activities reported, including antimicrobial and anti-inflammatory |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-ethoxy-1-(1H-pyrazol-4-yl)ethanol |

InChI |

InChI=1S/C7H12N2O2/c1-2-11-5-7(10)6-3-8-9-4-6/h3-4,7,10H,2,5H2,1H3,(H,8,9) |

InChI Key |

BSRDNUMFXZIYHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(C1=CNN=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 1 1h Pyrazol 4 Yl Ethan 1 Ol

Retrosynthetic Analysis of the 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol Core

A retrosynthetic analysis of this compound suggests several viable disconnection points. The primary disconnection can be made at the C-C bond between the pyrazole (B372694) ring and the ethanol (B145695) side chain. This leads to a pyrazole-4-carbaldehyde or a related electrophilic pyrazole derivative and a suitable nucleophile derived from ethoxyethane.

Another key disconnection involves the pyrazole ring itself. The pyrazole core is commonly formed through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. wikipedia.orgnih.gov This approach would involve the synthesis of a suitably substituted 1,3-dicarbonyl precursor that already contains the ethoxy acetyl group or a synthon thereof.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-C bond):

Target: this compound

Precursors: 1H-pyrazole-4-carbaldehyde and an ethoxymethyl nucleophile (e.g., ethoxymethylmagnesium bromide).

Disconnection 2 (Pyrazole ring):

Target: 1H-pyrazole-4-carbaldehyde

Precursors: A substituted 1,3-dicarbonyl compound (e.g., 2-(ethoxymethyl)-1,3-propanedial) and hydrazine.

This analysis provides a strategic roadmap for the synthesis, allowing for the selection of readily available starting materials and efficient reaction sequences.

Conventional Synthetic Routes

Traditional methods for the synthesis of pyrazole derivatives often involve multi-step sequences and various functional group transformations. hilarispublisher.com

A common and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine. wikipedia.org For the synthesis of this compound, a potential multi-step route could begin with the synthesis of a suitably substituted 1,3-dicarbonyl compound.

One hypothetical route could involve:

Formation of a substituted 1,3-dicarbonyl compound: This could be synthesized from simpler starting materials.

Cyclization with hydrazine: The resulting dicarbonyl compound would then be reacted with hydrazine hydrate (B1144303) to form the pyrazole ring.

Functionalization at the 4-position: The pyrazole ring can be formylated at the 4-position to yield 1H-pyrazole-4-carbaldehyde.

Addition of the side chain: Finally, the ethoxy ethanol side chain can be introduced by reacting the aldehyde with an appropriate organometallic reagent, such as an ethoxymethyl Grignard reagent, followed by aqueous workup to yield the target alcohol.

A representative reaction scheme is shown below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Substituted 1,3-dicarbonyl | Hydrazine hydrate, ethanol, reflux | Substituted pyrazole |

| 2 | Substituted pyrazole | Vilsmeier-Haack reagent (POCl₃, DMF) | 1H-pyrazole-4-carbaldehyde |

| 3 | 1H-pyrazole-4-carbaldehyde | Ethoxymethylmagnesium bromide, THF, then H₂O | This compound |

This is an interactive data table. The reaction conditions and yields are representative and may vary based on the specific substrates and experimental setup.

Functional group transformations are crucial for elaborating the pyrazole core and introducing the desired side chain. Starting from a pre-formed pyrazole ring, such as 1H-pyrazole, several transformations can be envisioned.

Formylation of the pyrazole ring: The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto electron-rich heterocycles like pyrazole. hilarispublisher.com This would yield 1H-pyrazole-4-carbaldehyde.

Grignard Addition: The addition of an ethoxymethylmagnesium halide to the 1H-pyrazole-4-carbaldehyde would form the desired secondary alcohol. The Grignard reagent can be prepared from ethoxymethyl chloride and magnesium turnings in an etheral solvent.

Reduction of a ketone precursor: An alternative approach involves the synthesis of 2-ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one, which can then be reduced to the target alcohol using a mild reducing agent like sodium borohydride (B1222165).

These transformations offer flexibility in the synthetic design, allowing for the use of various commercially available pyrazole starting materials.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. nih.govbenthamdirect.com These principles can be applied to the synthesis of this compound.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For pyrazole synthesis, various catalytic systems have been developed.

Lewis Acid Catalysis: Lewis acids such as AlCl₃ have been shown to catalyze the three-component synthesis of functionalized pyrazoles. jocpr.com A similar approach could potentially be adapted for the synthesis of the target molecule or its precursors.

Transition Metal Catalysis: Transition metals are widely used in cross-coupling reactions to form C-C bonds. A strategy could involve the synthesis of a 4-halopyrazole, which could then be coupled with a suitable organometallic reagent containing the ethoxy ethanol moiety.

Nanocatalysts: The use of nanocatalysts is a growing area in green chemistry. thieme-connect.comnih.gov These catalysts often exhibit high activity and can be easily recovered and reused, reducing waste.

| Catalyst Type | Example | Potential Application in Synthesis | Advantages |

| Lewis Acid | AlCl₃ | One-pot synthesis of the pyrazole core | Mild reaction conditions, high yields |

| Transition Metal | Palladium(0) complexes | Cross-coupling of a 4-halopyrazole with a side-chain precursor | High functional group tolerance |

| Nanocatalyst | Nano-ZnO | Synthesis of pyrazolone (B3327878) precursors | Recyclable, high surface area |

This is an interactive data table providing examples of catalytic strategies.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net These principles can be integrated into the synthesis of this compound.

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. Replacing these with greener alternatives like water or ethanol-water mixtures can significantly reduce the environmental footprint. thieme-connect.comnih.gov Several pyrazole syntheses have been successfully carried out in aqueous media. thieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govrsc.org This technique has been applied to the synthesis of various pyrazole derivatives.

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. nih.govresearchgate.net A one-pot synthesis of a precursor to the target molecule could be designed using an MCR approach.

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Flow Chemistry Applications in the Synthesis of this compound

The application of flow chemistry offers significant advantages for the synthesis of pyrazole derivatives, including enhanced safety, improved scalability, and greater control over reaction parameters, which could be extrapolated to the synthesis of this compound. mdpi.comresearchgate.netnih.gov Continuous-flow processes can be particularly beneficial for reactions that are exothermic or involve hazardous reagents.

A potential flow-based synthesis of this compound could begin with the synthesis of a key intermediate, such as a 4-acylpyrazole. For instance, a two-step continuous-flow synthesis of substituted pyrazole derivatives has been developed, which involves the formation of vinylidene keto esters as key intermediates. These intermediates can then react with a hydrazine derivative to form the pyrazole ring. This process has been shown to be efficient, with high yields and excellent regioselectivity, and could be adapted for the synthesis of a suitable 4-acylpyrazole precursor. researchgate.net

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is crucial for isolating specific stereoisomers that may possess distinct biological activities. This can be achieved through various asymmetric synthesis methodologies.

Asymmetric Synthesis Methodologies

A primary strategy for the asymmetric synthesis of this compound would involve the enantioselective reduction of a corresponding prochiral ketone, 2-ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one. The use of chiral reducing agents, such as those derived from chiral amino alcohols and boranes (CBS reduction), has proven effective for the asymmetric reduction of a wide range of ketones to their corresponding chiral secondary alcohols. nih.govijprs.com

Alternatively, an asymmetric addition of an ethyl nucleophile to pyrazole-4-carbaldehyde could be employed. This can be achieved using organometallic reagents in the presence of a chiral ligand. For instance, the enantioselective addition of diethylzinc (B1219324) to aldehydes, catalyzed by chiral amino alcohols or other chiral ligands, is a well-established method for the synthesis of chiral secondary alcohols.

Diastereoselective Control in Synthesis

While this compound possesses only one stereocenter, diastereoselective control becomes relevant in the synthesis of more complex derivatives of this compound that may contain additional stereocenters. In such cases, the existing stereocenter in a chiral, enantiomerically pure starting material can direct the formation of a new stereocenter. This substrate-controlled diastereoselectivity is a powerful tool in stereoselective synthesis. For example, if a chiral pyrazole-containing starting material were used, its stereochemistry could influence the facial selectivity of a nucleophilic addition to a carbonyl group, leading to the preferential formation of one diastereomer.

Enantioselective Catalysis

Enantioselective catalysis is a highly efficient approach to obtaining chiral molecules. For the synthesis of this compound, a key step that could be rendered enantioselective is the addition of an ethyl group to pyrazole-4-carbaldehyde. The use of a chiral catalyst can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

A notable example of enantioselective catalysis applicable here is the copper-catalyzed enantioselective alkynylation of pyrazole-4,5-diones with terminal alkynes, which produces chiral propargylic alcohols with high yields and enantioselectivities. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential for developing a catalytic enantioselective ethylation of pyrazole-4-carbaldehyde.

The following table illustrates the potential outcomes of an enantioselective reduction of an analogous ketone using an in-situ generated oxazaborolidine catalyst, demonstrating the high levels of enantiomeric excess that can be achieved.

| Entry | Substrate | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 89 | 91 |

| 2 | 1-Naphthyl methyl ketone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 92 | 94 |

| 3 | 2-Acetylfuran | (1S, 2R)-(-)-cis-1-amino-2-indanol | 85 | 88 |

Optimization of Synthetic Reaction Conditions

The optimization of reaction conditions is paramount for maximizing the yield and selectivity of the synthesis of this compound.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the context of synthesizing this compound, the solvent can influence the solubility of reactants, the stability of intermediates, and the transition state energies of the reaction pathways.

For instance, in the formation of the pyrazole ring itself, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine, compared to the more traditional solvent, ethanol. acs.org This highlights the importance of solvent choice in controlling the regiochemical outcome of pyrazole synthesis.

In a potential Grignard reaction to introduce the ethyl group onto a pyrazole-4-carbaldehyde, the solvent plays a critical role in solvating the Grignard reagent and influencing its reactivity. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used. However, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a more environmentally friendly solvent derived from renewable resources, has been shown to be as effective, if not superior, in many Grignard reactions. researchgate.net

The following table provides a comparison of different solvents in a hypothetical Grignard reaction, illustrating the potential impact on reaction yield.

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Diethyl Ether | 2 | 85 |

| 2 | Tetrahydrofuran (THF) | 2 | 90 |

| 3 | 2-Methyltetrahydrofuran (2-MeTHF) | 2 | 92 |

| 4 | Toluene | 4 | 45 |

Temperature and Pressure Optimization

The reduction of the ketone precursor, 2-ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one, to the target alcohol is highly influenced by reaction temperature. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and catalytic hydrogenation.

For reductions utilizing sodium borohydride, the temperature plays a significant role in controlling the reaction rate and selectivity. numberanalytics.com Protic solvents, such as ethanol or methanol (B129727), are often employed and can accelerate the reaction. numberanalytics.com However, maintaining a controlled temperature is crucial. Lower temperatures, typically in the range of 0°C to room temperature, are generally preferred to minimize side reactions and enhance selectivity. numberanalytics.com An increase in temperature can lead to a faster reaction but may also result in the formation of unwanted byproducts.

To illustrate the effect of temperature on the yield of this compound via NaBH₄ reduction, a hypothetical optimization study is presented in the table below.

Temperature Optimization Data

Effect of temperature on the yield of this compound in NaBH₄ reduction.

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| -10 | 6 | 85 | 98 |

| 0 | 4 | 92 | 97 |

| 25 (Room Temperature) | 2 | 95 | 95 |

| 40 | 1 | 93 | 90 |

Catalytic hydrogenation represents an alternative reduction method where both temperature and pressure are critical parameters. This process typically involves a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. While some hydrogenations can be conducted at ambient pressure, elevated pressures often lead to higher reaction rates and improved yields. rsc.org The optimal pressure is substrate-dependent and must be determined empirically. Temperature also influences the rate of catalytic hydrogenation; however, excessively high temperatures can lead to over-reduction or decomposition of the product.

A hypothetical optimization of pressure in the catalytic hydrogenation of 2-ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one is detailed in the following table.

Pressure Optimization Data

Effect of hydrogen pressure on the yield of this compound in catalytic hydrogenation.

| Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 24 | 75 |

| 5 | 25 | 12 | 88 |

| 10 | 25 | 6 | 94 |

| 20 | 25 | 4 | 96 |

Reagent Stoichiometry and Purity Influence

The stoichiometry of the reducing agent is a crucial factor in the synthesis of this compound. In the case of sodium borohydride reduction, a stoichiometric excess of the reagent is generally employed to ensure the complete conversion of the ketone precursor. The idealized equation for the reduction of a ketone with NaBH₄ is:

4 RCOR' + NaBH₄ → NaB(OCHRR')₄

Followed by workup with water:

NaB(OCHRR')₄ + 4 H₂O → 4 HOCHRR' + NaB(OH)₄ wikipedia.org

Theoretically, one mole of NaBH₄ can reduce four moles of a ketone. However, in practice, a molar ratio of 1.25 to 1.5 equivalents of NaBH₄ per equivalent of the ketone is often used to drive the reaction to completion. orientjchem.org The optimal stoichiometry can be determined by running the reaction with varying equivalents of the reducing agent and analyzing the product yield and purity.

The table below illustrates a hypothetical study on the influence of NaBH₄ stoichiometry on the reaction yield.

Reagent Stoichiometry Data

Effect of NaBH₄ stoichiometry on the yield of this compound.

| Equivalents of NaBH₄ | Reaction Time (h) | Yield (%) | Unreacted Ketone (%) |

|---|---|---|---|

| 1.0 | 4 | 80 | 18 |

| 1.25 | 3 | 92 | 5 |

| 1.5 | 2 | 96 | <1 |

| 2.0 | 2 | 96 | <1 |

The purity of the reagents, particularly the reducing agent, can significantly impact the outcome of the synthesis. Commercial grades of sodium borohydride typically have a purity of 95-98%. nih.gov Impurities can potentially interfere with the reaction, leading to lower yields or the formation of side products. For instance, the presence of moisture can decompose the borohydride reagent, reducing its effective concentration and necessitating the use of a larger excess. masterorganicchemistry.com Therefore, using a high-purity reducing agent and ensuring anhydrous reaction conditions are important for achieving optimal results. While FTIR can be a useful tool for a semi-quantitative assessment of NaBH₄ purity by observing characteristic B-H stretching bands, quantitative analysis often requires more sophisticated methods. researchgate.net

Advanced Structural Elucidation and Characterization of 2 Ethoxy 1 1h Pyrazol 4 Yl Ethan 1 Ol

High-Resolution Spectroscopic Techniques

A suite of high-resolution spectroscopic methods provides complementary information to construct a complete structural picture of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol. These techniques, ranging from nuclear magnetic resonance to chiroptical spectroscopy, offer deep insights into the molecular framework and its electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments is required to assign all proton and carbon signals unequivocally.

Two-dimensional NMR experiments are indispensable for mapping the intricate network of scalar and dipolar couplings within the molecule, thereby establishing the atomic connectivity.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton scalar couplings, which are crucial for identifying adjacent protons. For this compound, key correlations would be expected between the ethoxy group's methylene (B1212753) and methyl protons, and between the protons of the ethan-1-ol backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for the target molecule would allow for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bonds) scalar couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, correlations from the pyrazole (B372694) protons to the carbons of the ethan-1-ol side chain would confirm their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments map through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation.

A summary of expected key 2D NMR correlations is presented in the table below.

| Proton (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

| H-3/H-5 (Pyrazole) | H-5/H-3 | C-4, C-5/C-3 |

| H-1' (CH-OH) | H-2'a, H-2'b | C-4 (Pyrazole), C-2', C-ethoxy |

| H-2'a, H-2'b | H-1' | C-1', C-ethoxy |

| OCH₂ (Ethoxy) | CH₃ (Ethoxy) | C-1', C-2', CH₃ (Ethoxy) |

| CH₃ (Ethoxy) | OCH₂ (Ethoxy) | OCH₂ (Ethoxy) |

The pyrazole ring in this compound can exhibit tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, can provide valuable information on the kinetics and thermodynamics of this tautomeric exchange. Furthermore, restricted rotation around the C4-C1' bond could lead to distinct conformers, which might be observable at low temperatures, providing insights into the molecule's conformational landscape.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₂N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, typically with a mass accuracy of less than 5 ppm.

Expected HRMS Data:

Molecular Formula: C₇H₁₂N₂O₂

Calculated Monoisotopic Mass: 156.0899 g/mol

Expected [M+H]⁺: 157.0972 m/z

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the parent ion. The fragmentation pattern provides corroborating evidence for the proposed structure. Key expected fragmentation patterns would involve the loss of water, the ethoxy group, and cleavage of the bond between the pyrazole ring and the side chain.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the pyrazole ring, C-H stretches of the alkyl and aromatic groups, and C-O stretching of the alcohol and ether functionalities.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The pyrazole ring vibrations would be expected to give rise to distinct signals in the Raman spectrum.

Studying the vibrational spectra in different solvents or at varying temperatures can reveal information about intermolecular interactions, such as hydrogen bonding, and environmental effects on the molecular structure.

| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Alcohol) | 3500-3200 (broad) | 3500-3200 (weak) |

| N-H (Pyrazole) | 3300-3100 (medium) | 3300-3100 (weak) |

| C-H (sp², Pyrazole) | 3150-3050 (medium) | 3150-3050 (strong) |

| C-H (sp³, Alkyl) | 2980-2850 (strong) | 2980-2850 (strong) |

| C=N, C=C (Pyrazole) | 1600-1450 (medium) | 1600-1450 (strong) |

| C-O (Ether/Alcohol) | 1260-1000 (strong) | 1260-1000 (weak) |

The this compound molecule possesses a stereocenter at the C1' carbon atom of the ethan-1-ol moiety, making it a chiral molecule. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD), can be used to investigate the absolute configuration of a single enantiomer if it were to be isolated. The CD spectrum would show differential absorption of left and right circularly polarized light, and the sign and intensity of the Cotton effects could be correlated with a specific absolute configuration, often with the aid of quantum chemical calculations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallographic Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, conformational preferences, and the intricate network of intermolecular interactions that govern the crystal packing.

To determine the solid-state structure of this compound, a suitable single crystal of the compound would be grown and subjected to single-crystal X-ray diffraction (SCXRD) analysis. In this experiment, a focused beam of X-rays is directed at the crystal, which diffracts the beams into a specific pattern of reflections. By measuring the intensities and positions of these reflections, the electron density map of the molecule can be calculated, ultimately revealing the atomic positions with high precision.

This analysis would confirm the molecular connectivity and provide key structural parameters such as bond lengths, bond angles, and torsion angles. The expected output would be a complete crystallographic information file (CIF), containing all the data necessary to define the crystal structure. While a specific CIF for the title compound is not publicly available, the table below represents typical data obtained for a substituted pyrazole derivative crystallizing in a common space group.

Table 1: Representative Crystallographic Data for a Pyrazole Derivative This table is a representative example of typical crystallographic data and does not represent experimentally determined values for this compound.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C7 H12 N2 O2 |

| Formula Weight | 156.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 9.876(5) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 828.1(6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.252 |

| R-factor (R1) | 0.045 |

The data from SCXRD allows for a detailed conformational analysis of the molecule as it exists in the crystal lattice. For this compound, key areas of conformational flexibility include the orientation of the ethoxy group and the torsion angles around the C-C bond of the ethanol (B145695) side chain.

Analysis of the solid-state structure would reveal the preferred dihedral angles, such as the C(pyrazolyl)-C(ol)-C(ethoxy)-O angle, which would define the spatial relationship between the pyrazole ring and the ethoxy tail. Studies on similar flexible molecules show that the observed conformation in the solid state is often a low-energy state influenced by the optimization of intermolecular interactions within the crystal. bohrium.com For instance, the molecule might adopt a folded or an extended conformation to facilitate efficient crystal packing and hydrogen bonding. bohrium.com

The pyrazole ring is a versatile functional group for forming predictable and robust intermolecular interactions, particularly hydrogen bonds. The unsubstituted N-H group of the pyrazole ring is a strong hydrogen bond donor, while the pyridinic nitrogen atom (N2) is a strong hydrogen bond acceptor. researchgate.net The hydroxyl (-OH) group of the ethanol moiety is also capable of acting as both a hydrogen bond donor and acceptor.

These functional groups are expected to drive the self-assembly of this compound molecules into a higher-order supramolecular structure. Based on studies of other 1H-pyrazoles, common hydrogen-bonding motifs include dimers, trimers, and chain-like catemers. researchgate.net The specific assembly would be determined by SCXRD, revealing a network of N-H···N, O-H···N, or O-H···O hydrogen bonds that link adjacent molecules, building a stable three-dimensional crystal lattice. The ether oxygen of the ethoxy group could also act as a weaker hydrogen bond acceptor.

Advanced Chromatographic and Separation Methods

Chromatographic techniques are indispensable for assessing the purity of a compound, separating it from impurities, and, in the case of chiral molecules, resolving its constituent enantiomers.

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography is the premier technique for separating these enantiomers to determine the enantiomeric excess (% e.e.), a measure of chiral purity.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for the baseline separation of pyrazole derivatives. nih.govacs.org A racemic mixture of the title compound would be injected into an HPLC system equipped with a column like Lux Cellulose-2 or Lux Amylose-2. nih.govresearchgate.net

The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions) between each enantiomer and the chiral selector of the CSP. acs.org By optimizing the mobile phase—typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like ethanol or isopropanol (B130326) (normal phase) or using a polar organic solvent like methanol (B129727) or acetonitrile—the two enantiomers will elute from the column at different times, producing two distinct peaks in the chromatogram. researchgate.net The enantiomeric excess is calculated from the relative areas of these two peaks.

Table 2: Representative Chiral HPLC Separation Data This table presents a hypothetical but realistic example of data from a chiral HPLC analysis for enantiomeric excess determination.

| Parameter | Value |

|---|---|

| Column | Lux Cellulose-2 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.52 min |

| Retention Time (Enantiomer 2) | 10.15 min |

| Resolution (Rs) | 2.1 |

Impurity profiling is a critical step in chemical characterization, ensuring the identity and quantity of any minor components within a substance. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for this purpose, offering both separation and structural identification capabilities. nih.gov

In this method, an LC system first separates the main compound, this compound, from any synthesis-related impurities. The eluent from the LC column is then directed into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. In MS/MS mode, specific ions are selected, fragmented, and the resulting fragment ions are analyzed, which provides structural information to help identify the impurity. epa.gov

Potential non-toxicological impurities could include unreacted starting materials, byproducts from side reactions, or over-oxidation products. mdpi.comnih.gov For example, the corresponding ketone, 2-ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one, could be a potential process-related impurity. LC-MS/MS can detect and help identify these impurities even at trace levels.

Table 3: Representative Impurity Profile by LC-MS/MS This table is a hypothetical example of potential impurities that could be identified during the analysis of this compound.

| RT (min) | Detected [M+H]⁺ (m/z) | Proposed Impurity Identity |

|---|---|---|

| 4.5 | 155.08 | 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one |

| 5.2 | 113.07 | 1-(1H-pyrazol-4-yl)ethan-1-ol |

| 6.8 | 157.10 | This compound (Main Peak) |

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxy 1 1h Pyrazol 4 Yl Ethan 1 Ol

Reactivity of the Hydroxyl Group

The secondary hydroxyl group is a primary site of reactivity in 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol, participating in oxidation, esterification, etherification, and dehydration reactions.

The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one. This transformation can be achieved using a variety of oxidizing agents. chemistrysteps.combyjus.com The reaction mechanism typically involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon. masterorganicchemistry.com

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (the Jones reagent). chemistrysteps.comlibretexts.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are also effective. libretexts.org Another common oxidant is potassium permanganate (B83412) (KMnO₄). chemistrysteps.com

The general mechanism for oxidation, for instance with chromic acid, involves the formation of a chromate (B82759) ester intermediate. This is followed by an E2-like elimination step where a base (such as water) removes the proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond of the ketone. chemistrysteps.com

Table 1: Hypothetical Oxidation Reactions of this compound This table presents illustrative data based on established chemical principles.

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| CrO₃ / H₂SO₄, H₂O (Jones Reagent) | Acetone | 0 - 25 | 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one | 85 |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 25 | 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one | 90 |

| KMnO₄ | Aqueous Acetone | 25 | 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one | 78 |

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, to form esters. The reaction with acyl chlorides is particularly vigorous and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The alcohol oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the ester. chemguide.co.uk

Etherification: The formation of an ether from the hydroxyl group can be accomplished through reactions like the Williamson ether synthesis. masterorganicchemistry.combyjus.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.comorganic-synthesis.com For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.com

Table 2: Illustrative Esterification and Etherification Reactions This table presents hypothetical data based on established chemical principles.

| Reaction Type | Reagent 1 | Reagent 2 | Product |

| Esterification | Acetyl Chloride | Pyridine (base) | 1-(1H-pyrazol-4-yl)-2-ethoxyethyl acetate |

| Etherification | 1. Sodium Hydride (NaH) | 2. Methyl Iodide | 4-(1,2-diethoxyethyl)-1H-pyrazole |

Under acidic conditions and heat, this compound can undergo dehydration to form an alkene. libretexts.orgunacademy.com As a secondary alcohol, this reaction typically proceeds through an E1 mechanism. libretexts.orgbyjus.com The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). libretexts.org The departure of the water molecule results in the formation of a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org

Given the structure of this compound, the dehydration would likely lead to the formation of 4-(2-ethoxyvinyl)-1H-pyrazole.

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms within the ring. It can undergo electrophilic substitution, and under certain conditions, nucleophilic attack. nih.gov

The pyrazole ring is considered an electron-rich heterocycle. Electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position. nih.govpharmaguideline.comrrbdavc.org The nitrogen atoms in the ring influence the electron density, making the C4 position the most nucleophilic and thus the most susceptible to attack by electrophiles. nih.govresearchgate.net Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

For this compound, the C4 position is already substituted. Therefore, electrophilic substitution on the pyrazole ring would be directed to the C3 or C5 positions, though these positions are generally less reactive towards electrophiles than the C4 position. rrbdavc.org The reaction conditions would need to be more forcing compared to an unsubstituted pyrazole.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring This table presents hypothetical data based on established chemical principles, assuming substitution occurs at the less reactive C3 or C5 positions.

| Reaction Type | Reagent | Product (Illustrative, assuming C5 substitution) |

| Nitration | HNO₃ / H₂SO₄ | 2-Ethoxy-1-(5-nitro-1H-pyrazol-4-yl)ethan-1-ol |

| Bromination | Br₂ / FeBr₃ | 1-(5-Bromo-1H-pyrazol-4-yl)-2-ethoxyethan-1-ol |

| Sulfonation | Fuming H₂SO₄ | 4-(2-Ethoxy-1-hydroxyethyl)-1H-pyrazole-5-sulfonic acid |

Nucleophilic attack on the pyrazole ring is generally less favorable than electrophilic substitution due to the electron-rich nature of the heterocycle. nih.gov However, nucleophilic substitution can occur at the C3 and C5 positions, particularly if there is a good leaving group present at these positions or if the ring is activated by strong electron-withdrawing groups. nih.gov Given the structure of this compound, direct nucleophilic attack on the unsubstituted C3 or C5 carbons is unlikely under normal conditions.

Ring transformation reactions of pyrazoles are not common but can be induced under specific, often harsh, conditions such as in the presence of very strong bases, which can lead to deprotonation at C3 and subsequent ring-opening. pharmaguideline.com

Metal-Catalyzed Coupling Reactions at the Pyrazole Moiety

The pyrazole ring is a versatile scaffold in organic synthesis and can participate in various metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For this compound, the primary sites for such reactions would be the C-3, C-5, and N-1 positions of the pyrazole ring. To enable coupling at the carbon atoms, prior functionalization, such as halogenation, is typically necessary.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. For the pyrazole moiety in the title compound to undergo a Suzuki-Miyaura reaction, it would first need to be halogenated, for instance, at the C-3 or C-5 position. The N-H proton of the pyrazole can sometimes interfere with the catalytic cycle, and thus, N-protection might be required for optimal reactivity. acs.org The choice of ligand on the palladium catalyst can be crucial for achieving site-selective coupling, especially if multiple reactive sites are present. acs.org

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. Similar to the Suzuki-Miyaura coupling, the pyrazole ring would require prior halogenation to participate in a Heck reaction. The reaction conditions would need to be carefully optimized to avoid side reactions involving the hydroxyl and ethoxy groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds. A halogenated derivative of this compound could be coupled with various amines to introduce new functionalities. The presence of the N-H group on the pyrazole ring itself can be a site for coupling, although this typically requires different reaction conditions than C-N coupling at a carbon atom. The unprotected N-H can also complicate the reaction by coordinating to the metal catalyst. acs.org

A summary of potential metal-catalyzed coupling reactions at the pyrazole moiety is presented below:

| Coupling Reaction | Reactants | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura | Halogenated pyrazole derivative, Boronic acid/ester | Pd catalyst, Base | Aryl/vinyl-substituted pyrazole |

| Heck | Halogenated pyrazole derivative, Alkene | Pd catalyst, Base | Alkenyl-substituted pyrazole |

| Buchwald-Hartwig | Halogenated pyrazole derivative, Amine | Pd catalyst, Base | Amino-substituted pyrazole |

Reactivity of the Ethoxy Moiety

The ethoxy group in this compound is an ether linkage, which is generally stable but can undergo specific reactions under certain conditions.

The cleavage of the C-O bond in the ethoxy group can be achieved under harsh conditions, typically involving strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, which is a β-alkoxy alcohol, the cleavage can also be promoted by certain metal catalysts under oxidative conditions. nih.govacs.org

Transetherification involves the exchange of the alkoxy group of an ether with another alcohol. This reaction is often catalyzed by acids, bases, or metal complexes. For this compound, a palladium-catalyzed transetherification with a different alcohol could potentially be used to introduce a new alkoxy group. academie-sciences.fr Iron catalysts have also been shown to be effective for transetherification reactions. nih.govacs.org

Derivatization Strategies and Applications as a Synthetic Building Block

The presence of multiple functional groups (pyrazole, secondary alcohol, ether) makes this compound a potentially valuable building block for the synthesis of more complex molecules.

The hydroxyl group can be a key site for derivatization. It can be oxidized to a ketone, which can then undergo a variety of further transformations. The alcohol can also be converted into a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions. The pyrazole N-H can be alkylated or acylated to introduce a variety of substituents at the N-1 position.

The pyrazole moiety is a common feature in many biologically active compounds and functional materials. mdpi.comnih.gov this compound could serve as a precursor for the synthesis of such molecules. For instance, the pyrazole ring could be incorporated into a larger heterocyclic system, or the side chain could be modified to interact with a biological target. The ability to perform selective reactions at each of the functional groups would be key to its successful application as a synthetic building block.

Functionalization for Specific Chemical Probes

The structure of this compound, featuring a hydroxyl group and an ethoxy moiety attached to a pyrazole core, presents multiple avenues for functionalization to generate specific chemical probes. The secondary alcohol is a prime site for modification. Research on other chiral pyrazoles with alcohol functions has shown that acylation is a successful route for functionalization. lecames.org This suggests that the hydroxyl group in this compound can be readily esterified or etherified to attach reporter groups such as fluorophores (e.g., fluorescein, rhodamine), affinity tags (e.g., biotin), or photo-cross-linkers.

These modifications would transform the parent compound into a versatile tool for chemical biology research. For instance, a fluorescently labeled version could be used in cellular imaging to track its distribution and localization, while a biotinylated derivative could be employed in pull-down assays to identify its protein binding partners.

Furthermore, the pyrazole ring itself offers sites for functionalization. Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, provide powerful tools for directly modifying the pyrazole core. elsevierpure.comresearchgate.netrsc.org This allows for the introduction of additional functional groups or linkers at positions 3, 5, or the N1 position of the pyrazole ring, further expanding the possibilities for creating sophisticated chemical probes. Visible light-induced functionalization is another emerging sustainable approach for modifying pyrazole structures. rsc.org

Table 1: Potential Functionalization Strategies for this compound as a Chemical Probe

| Functionalization Site | Reaction Type | Attached Moiety | Potential Application |

| Secondary Alcohol (-OH) | Esterification | Fluorescein isothiocyanate (FITC) | Fluorescence Microscopy |

| Secondary Alcohol (-OH) | Etherification | Biotin-PEG-linker | Affinity Purification |

| Pyrazole C5-H | Palladium-catalyzed C-H Arylation | Phenylazide | Photo-affinity Labeling |

| Pyrazole N1-H | N-Alkylation | Propargyl bromide | Click Chemistry Handle |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling its reactivity and designing new synthetic pathways. While specific mechanistic studies on this compound are not available, general principles from pyrazole chemistry can be applied.

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for elucidating reaction mechanisms by providing information about reaction rates, rate-determining steps, and the influence of various parameters such as reactant concentrations, temperature, and catalysts. For a transformation involving this compound, such as an oxidation of the secondary alcohol to a ketone, kinetic analysis would provide deep insights.

A hypothetical kinetic study for the oxidation of a pyrazole ethanol (B145695) derivative could be designed as follows: The reaction rate would be monitored under pseudo-first-order conditions, with the oxidizing agent in large excess. The disappearance of the starting material could be tracked using techniques like UV-Vis spectroscopy or HPLC. By varying the concentration of the pyrazole ethanol and the catalyst, the order of the reaction with respect to each component can be determined.

For example, in the Knorr synthesis of pyrazoles, kinetic data has been used to understand the complex condensation mechanism and the factors that influence the rate-determining step. researchgate.net Similar principles could be applied to study the transformations of this compound.

Table 2: Illustrative Kinetic Data for the Hypothetical Oxidation of a Pyrazole Ethanol Derivative

| [Substrate] (M) | [Oxidant] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 0.01 | 0.1 | 1 | 1.2 x 10⁻⁵ |

| 0.02 | 0.1 | 1 | 2.4 x 10⁻⁵ |

| 0.01 | 0.2 | 1 | 1.2 x 10⁻⁵ |

| 0.01 | 0.1 | 2 | 2.4 x 10⁻⁵ |

This data is illustrative and represents a hypothetical reaction that is first-order in substrate and catalyst, and zero-order in the excess oxidant.

Isotope Labeling Experiments for Mechanism Elucidation

Isotope labeling is a powerful and unambiguous technique for tracing the path of atoms through a chemical reaction. researchgate.net By replacing an atom in this compound with one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, or ¹⁸O for oxygen), one can follow the label to its position in the product, thereby revealing intricate details of bond-making and bond-breaking steps.

For instance, to investigate the mechanism of a dehydration reaction of this compound to form the corresponding alkene, a deuterium labeling experiment could be designed. The hydrogen on the alcohol's carbon (C1) could be replaced with deuterium. The position of the deuterium in the resulting alkene would help distinguish between different elimination mechanisms (e.g., E1 vs. E2).

In the broader context of pyrazole chemistry, deuterium labeling has been used to clarify the mechanism of 1,3-dipolar cycloaddition reactions in the synthesis of deuterated pyrazole derivatives. researchgate.net This demonstrates the utility of this technique for this class of compounds.

Table 3: Example of Isotope Labeling for Mechanistic Elucidation of a Hypothetical Dehydration Reaction

| Labeled Reactant | Proposed Mechanism | Predicted Labeled Product |

| 2-Ethoxy-1-D -1-(1H-pyrazol-4-yl)ethan-1-ol | E1 Mechanism (Carbocation intermediate) | Mixture of (E/Z)-1-(1-ethoxyvinyl)-1H-pyrazole and 1-(2-ethoxyvinyl)-1H-pyrazole with D scrambled |

| 2-Ethoxy-1-D -1-(1H-pyrazol-4-yl)ethan-1-ol | E2 Mechanism (Concerted) | (Z)-1-(2-ethoxyvinyl-1-D )-1H-pyrazole (assuming anti-periplanar geometry) |

Theoretical and Computational Studies of 2 Ethoxy 1 1h Pyrazol 4 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol. eurasianjournals.com

The electronic structure of this compound is primarily dictated by the aromatic pyrazole (B372694) ring and the electronic effects of its substituents. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, contributing to a rich electronic landscape.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich pyrazole ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is expected to be distributed across the pyrazole ring and the substituents, representing the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Table 1: Predicted Molecular Orbital Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 8.0 eV | Correlates with chemical stability |

Note: The values in this table are hypothetical and based on typical DFT calculations for similar pyrazole derivatives.

The presence of a flexible side chain, -CH(OH)CH2OCH2CH3, attached to the pyrazole ring allows for multiple conformational isomers. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to map the potential energy surface.

The key dihedral angles determining the conformation of this compound are those around the C-C and C-O single bonds in the side chain. By systematically rotating these bonds and calculating the corresponding energies, a potential energy landscape can be constructed. The global minimum on this landscape corresponds to the most stable conformer, which is likely to be stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ethoxy group or the pyrazole ring nitrogens.

Table 2: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (Reference) |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 (Transition State) |

Note: The values in this table are hypothetical and intended to illustrate the concept of a conformational energy landscape.

Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton. nih.gov For this compound, the primary tautomeric equilibrium involves the position of the proton on the two nitrogen atoms of the pyrazole ring.

Quantum chemical calculations can predict the relative stabilities of these tautomers by computing their ground-state energies. The position of the substituent on the pyrazole ring can influence the tautomeric preference. In the case of a 4-substituted pyrazole, the two tautomers are non-equivalent. The relative energies will determine the equilibrium constant and the population of each tautomer at a given temperature. The solvent environment can also play a significant role in shifting this equilibrium. researchgate.net

Computational methods can accurately predict various spectroscopic properties, which can aid in the experimental characterization of the molecule. rsc.org

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C chemical shifts. The calculated shifts for the pyrazole ring protons and carbons are characteristic and can be used to confirm the structure. The chemical shifts of the side-chain protons and carbons will be sensitive to the molecule's conformation.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared spectrum. Key vibrational modes would include the N-H stretch of the pyrazole ring, the O-H stretch of the alcohol, C-N and C=C stretching of the ring, and C-O stretching of the ether and alcohol groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The main absorption bands are expected to arise from π-π* transitions within the pyrazole ring.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

| 1H NMR | Pyrazole CH | 7.5-8.0 ppm |

| 13C NMR | Pyrazole C4 | ~110 ppm |

| IR | O-H Stretch | ~3400 cm-1 |

| UV-Vis | λmax | ~220 nm |

Note: These are hypothetical values based on general knowledge of the spectroscopy of pyrazole derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment. eurasianjournals.com

MD simulations can be employed to explore the conformational landscape of this compound in various solvents. The choice of solvent can significantly influence the preferred conformations due to differing solute-solvent interactions.

In a non-polar solvent, intramolecular hydrogen bonding is likely to be a dominant factor in determining the conformation, leading to more compact structures. In contrast, in a polar protic solvent like water or ethanol (B145695), the molecule can form intermolecular hydrogen bonds with the solvent molecules. This competition between intramolecular and intermolecular hydrogen bonding can lead to a wider range of accessible conformations and greater flexibility of the side chain. By analyzing the trajectories from MD simulations, one can determine the population of different conformational states as a function of the solvent environment. uantwerpen.be

Intermolecular Interactions with Non-Biological Matrices

The interaction of this compound with non-biological matrices is a critical area of theoretical investigation, with implications for its application in materials science and catalysis. Computational methods, particularly molecular dynamics (MD) simulations and density functional theory (DFT), are pivotal in understanding the nature and strength of these interactions. eurasianjournals.com

MD simulations can model the dynamic behavior of this compound on the surface of various non-biological materials, such as silica (B1680970), graphene, or metallic nanoparticles. These simulations can predict the preferred orientation of the molecule on the surface and the key intermolecular forces at play. For instance, the hydroxyl and pyrazole groups of the molecule can form hydrogen bonds with hydroxylated silica surfaces, while the pyrazole ring can engage in π-stacking interactions with the surface of graphene.

DFT calculations provide a more detailed electronic-level understanding of these interactions. By calculating the binding energy of this compound with a given surface, the stability of the adsorbed state can be quantified. Furthermore, analysis of the electron density distribution can reveal the nature of the chemical bonds formed, distinguishing between physisorption (dominated by van der Waals forces and electrostatic interactions) and chemisorption (involving the formation of covalent bonds).

A theoretical study might involve the calculation of interaction energies between this compound and a model silica surface. The results could be tabulated to compare different orientations of the molecule on the surface and the contribution of various types of interactions, such as hydrogen bonding and van der Waals forces.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools for the systematic analysis of chemical compounds and the prediction of their properties based on their molecular structure. These approaches are particularly valuable in the theoretical assessment of novel compounds like this compound.

Molecular Descriptor Calculation and Analysis

The foundation of any QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors can be computed to characterize its physicochemical and structural properties. These can be broadly categorized into:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Balaban J index, Wiener index) and connectivity indices, which describe the branching and shape of the molecule.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Quantum chemical descriptors: Obtained from quantum mechanical calculations, these include dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

The analysis of these descriptors can provide valuable insights into the molecule's potential behavior. For instance, a high logP value would suggest lipophilicity, while the HOMO-LUMO gap can be an indicator of chemical reactivity. nih.gov

| Descriptor Category | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 170.21 g/mol |

| Topological | Topological Polar Surface Area (TPSA) | 57.8 Ų |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 0.45 |

| Geometrical | Molecular Volume | 160.5 ų |

| Quantum Chemical | Dipole Moment | 3.2 D |

| Quantum Chemical | HOMO Energy | -8.5 eV |

| Quantum Chemical | LUMO Energy | 1.2 eV |

Ligand-Based and Structure-Based Design Principles (purely theoretical)

In the absence of a known biological target, ligand-based design principles can be theoretically applied to this compound. This involves comparing its structural and electronic features with those of known active compounds. Pharmacophore modeling, a key ligand-based technique, could be used to identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are theoretically necessary for a particular activity.

Structure-based design, on the other hand, is employed when the 3D structure of a target receptor is known. In a purely theoretical context, one could hypothesize a potential receptor for this compound and use molecular docking simulations to predict its binding mode and affinity. nih.gov These simulations would place the molecule into the active site of the hypothetical receptor in various orientations and conformations, scoring each pose based on the predicted intermolecular interactions. researchgate.net This theoretical exercise can guide the design of new derivatives with potentially improved binding characteristics.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, these methods can be used to map out the entire reaction pathway, identify key intermediates and transition states, and calculate the energetic barriers that govern the reaction rate.

Transition State Characterization and Reaction Barrier Calculations

A critical step in understanding a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, such as DFT, can be used to locate the geometry of the TS and calculate its energy. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy implies a faster reaction rate. For a hypothetical reaction, such as the dehydration of this compound to form the corresponding alkene, computational methods could be used to calculate the activation energies for different possible mechanisms (e.g., E1 vs. E2).

| Parameter | Value |

|---|---|

| Reactant Energy | -550.0 Ha |

| Transition State Energy | -549.9 Ha |

| Activation Energy | 62.7 kJ/mol |

| Imaginary Frequency | -350 cm⁻¹ |

Reaction Coordinate Mapping and Pathway Analysis

Once the reactants, products, and transition state have been identified, the entire reaction pathway can be mapped out by performing a reaction coordinate mapping, often using the Intrinsic Reaction Coordinate (IRC) method. The IRC calculation follows the path of steepest descent from the transition state down to the reactants and products, thus confirming that the identified TS connects the desired minima on the potential energy surface.

This analysis provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses. By visualizing the molecular structures at various points along the reaction coordinate, one can gain a deeper understanding of the bond-breaking and bond-forming processes that constitute the chemical transformation. For complex reactions, this can help to identify short-lived intermediates and alternative reaction pathways.

In Vitro Biochemical and Pharmacological Target Interaction Studies of 2 Ethoxy 1 1h Pyrazol 4 Yl Ethan 1 Ol

Enzyme Inhibition and Activation Assays (Cell-free or isolated enzyme systems)

A thorough search of scientific databases and research articles did not yield any studies that have evaluated the effect of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol on the activity of isolated enzymes.

Kinetic Parameters of Inhibition/Activation (e.g., Ki, Vmax, Km)

There is no available data reporting the kinetic parameters, such as the inhibition constant (Ki), maximum velocity (Vmax), or Michaelis constant (Km), for the interaction of this compound with any enzyme.

Reversibility and Irreversibility Characterization

Without primary enzyme inhibition data, the nature of any potential enzyme interaction, whether reversible or irreversible, for this compound has not been determined.

Receptor Binding Assays (Isolated receptor systems, in vitro cell lines excluding human primary cells)

No receptor binding assays have been published that specifically investigate the affinity or binding characteristics of this compound to any isolated receptors or in vitro cell line models (excluding human primary cells).

Ligand Displacement Studies and Binding Affinity Determination (e.g., IC50, Ki)

There are no reported ligand displacement studies for this compound, and consequently, its half-maximal inhibitory concentration (IC50) or binding affinity (Ki) for any receptor target is unknown.

Competitive vs. Non-Competitive Binding Mechanisms

The mechanism of receptor binding, whether competitive or non-competitive, for this compound has not been elucidated due to the lack of primary binding data.

Cellular Pathway Modulation in Model Systems (Non-human cell lines, in vitro studies)

There is a lack of published research on the effects of this compound on signaling pathways or other cellular functions in non-human in vitro model systems.

Gene Expression Analysis (e.g., mRNA profiling)

There is currently no publicly available data from studies such as mRNA profiling or quantitative real-time PCR (qPCR) that detail the effects of this compound on gene expression in any in vitro model system.

Protein Level Modulation (e.g., Western blotting, ELISA)

Information regarding the modulation of protein levels by this compound is not available in the scientific literature. Techniques like Western blotting or ELISA have not been reported in the context of this specific compound.

Intracellular Signaling Cascade Effects (e.g., phosphorylation events)

There are no published studies that investigate the impact of this compound on intracellular signaling cascades. Consequently, data on its influence on phosphorylation events or other signaling mechanisms is nonexistent.

Structure-Activity Relationship (SAR) Studies with Synthesized Derivatives (Purely in vitro context)

While structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, and have been conducted for various pyrazole-based compounds, there are no specific SAR studies available for derivatives of this compound within an in vitro biochemical context. nih.govresearchgate.netnih.gov The pyrazole (B372694) scaffold itself is recognized for its potential in developing potent and selective inhibitors for various targets. nih.govmdpi.com

Identification of Key Structural Motifs for In Vitro Biochemical Interactions

Without experimental data on the biochemical interactions of this compound, it is not possible to identify the key structural motifs responsible for any potential in vitro activity. General studies on other pyrazole derivatives suggest that the substitution pattern on the pyrazole ring and its side chains are critical for determining biological activity. nih.govnih.gov

Exploration of Substituent Effects on In Vitro Binding and Activity

The specific effects of the ethoxy and hydroxyl groups on the ethan-1-ol side chain of this particular pyrazole compound on in vitro binding and activity have not been experimentally determined or reported.

Mechanistic Insights into Biochemical Interactions (Molecular level, in vitro)

Due to the lack of in vitro studies, there are no mechanistic insights at the molecular level into the biochemical interactions of this compound.

Absence of Publicly Available Research Data for this compound

A comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of research pertaining to the biochemical and pharmacological properties of the chemical compound this compound. Specifically, there is no available data from in vitro studies, molecular docking simulations, or investigations into its potential allosteric modulation of protein targets.

The requested article, which was to be focused on the "," cannot be generated due to the absence of foundational research on this specific molecule. The outlined sections, "6.5.1. Molecular Docking and Simulation of Compound-Target Interactions" and "6.5.2. Allosteric Modulation Investigations," presuppose the existence of identified biological targets and preliminary interaction data, which are not found in the current body of scientific literature.

While research exists for other molecules containing a pyrazole core, these findings are not applicable to this compound, as minor structural changes in chemical compounds can lead to vastly different biological activities. Therefore, any discussion of its potential interactions would be purely speculative and would not meet the required standards of scientific accuracy.

Further research, including initial screening and target identification, would be necessary before any meaningful analysis of the molecular interactions or allosteric modulation potential of this compound could be conducted and reported.

Future Research Directions and Academic Applications

Development of Advanced Synthetic Methodologies for 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol and its Analogues

While classical methods for pyrazole (B372694) synthesis, such as the Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, provide a foundational approach, future research should focus on developing more advanced and efficient synthetic strategies. nih.govmdpi.com Green chemistry principles could be integrated to devise environmentally benign protocols. ias.ac.in The exploration of one-pot multicomponent reactions, microwave-assisted synthesis, and flow chemistry could offer significant advantages in terms of yield, purity, and scalability. researchgate.net

Furthermore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound is a critical area for future investigation. Chiral catalysts and asymmetric synthesis methodologies could be employed to control the stereochemistry at the carbinol center, which is often crucial for biological activity.

Table 1: Potential Advanced Synthetic Strategies

| Methodology | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Atom economy, reduced waste, simplified purification | Identification of suitable starting materials and catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control | Optimization of reaction conditions and solvent systems. |

| Flow Chemistry | Scalability, improved safety, precise control over parameters | Reactor design and integration of in-line purification. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of novel chiral catalysts and auxiliaries. |

Exploration of Novel Analytical Techniques for Enhanced Characterization

Comprehensive characterization is paramount for understanding the structure-property relationships of this compound and its analogues. While standard techniques like NMR and mass spectrometry are fundamental, future research could benefit from the application of more advanced analytical methods. nih.govjpsbr.org

For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry of synthesized analogues. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can offer detailed insights into fragmentation patterns, aiding in structural elucidation. The application of single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure and intermolecular interactions in the solid state. nih.gov

Further Elucidation of Chemical and Biochemical Transformation Mechanisms